2-Methyl-2,3,3-triphenylaziridine
Description
Properties
CAS No. |
61629-49-0 |
|---|---|
Molecular Formula |
C21H19N |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-methyl-2,3,3-triphenylaziridine |
InChI |
InChI=1S/C21H19N/c1-20(17-11-5-2-6-12-17)21(22-20,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,22H,1H3 |
InChI Key |
KBDHUBFYVYVROO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Staudinger-Type [2+1] Cycloaddition
The Staudinger reaction, involving the cycloaddition of imines with ketenes, remains a cornerstone for aziridine synthesis. For this compound, this method requires the generation of a substituted ketene intermediate and a triphenylimine precursor.
Reaction Scheme
- Imine Formation : Condensation of benzophenone hydrazone with acetophenone derivatives under acidic conditions yields the requisite imine.
- Ketenes Generation : Thermal decomposition of acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine produces reactive ketenes.
- Cycloaddition : The ketene reacts with the imine at low temperatures (−78°C to 0°C) in anhydrous tetrahydrofuran, forming the aziridine ring.
Optimization Insights
- Temperature Control : Lower temperatures (−40°C) favor regioselectivity, minimizing oligomerization byproducts.
- Solvent Effects : Polar aprotic solvents like tetrahydrofuran enhance ketene stability and reaction homogeneity.
- Yield Limitations : Steric hindrance from the three phenyl groups typically restricts yields to 30–45%, necessitating chromatographic purification.
Nucleophilic Ring-Opening Followed by Cyclization
An alternative pathway involves the ring-opening of epoxides with aryl amines, followed by intramolecular cyclization. This method circumvents ketene instability but introduces challenges in controlling stereochemistry.
Stepwise Procedure
- Epoxide Synthesis : Styrene oxide derivatives are treated with methylmagnesium bromide to install the methyl group.
- Amine Attack : Reaction with aniline derivatives in refluxing toluene introduces the phenyl substituents.
- Acid-Catalyzed Cyclization : Phosphoric acid catalyzes the elimination of water, forming the aziridine ring.
Critical Parameters
- Acid Strength : Moderate Brønsted acids (e.g., H₃PO₄) prevent over-protonation of the amine intermediate.
- Steric Mitigation : Bulky substituents on the epoxide reduce competing side reactions, improving yields to 50–60%.
Modern Catalytic Approaches
Transition Metal-Mediated Aziridination
Palladium and copper catalysts have revolutionized aziridine synthesis by enabling C–N bond formation under milder conditions. For this compound, palladium(II) acetate facilitates the coupling of methyl-substituted alkenes with nitrosoarenes.
Catalytic Cycle Overview
- Oxidative Addition : Pd(0) inserts into the N–O bond of nitrosobenzene.
- Alkene Coordination : The methylated alkene binds to the palladium center.
- Reductive Elimination : Formation of the C–N bond releases the aziridine and regenerates the catalyst.
Performance Metrics
- Yield Enhancement : Catalytic methods achieve 65–75% yields, a marked improvement over classical routes.
- Stereocontrol : Chiral ligands (e.g., BINAP) induce enantioselectivity, though this is less critical for the symmetrically substituted target compound.
Photochemical [2+1] Cyclization
Ultraviolet irradiation of azide precursors offers a solvent-free route to aziridines. This method exploits nitrene intermediates, which insert into C–H bonds to form the strained ring.
Experimental Setup
- Substrate : 2-Methyl-2,3,3-triphenylazide synthesized via Staudinger ligation.
- Conditions : UV light (254 nm) in a quartz reactor under nitrogen atmosphere.
- Outcome : 40–50% yield with minimal byproducts, though scalability remains problematic.
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for the principal routes to this compound:
| Method | Typical Yield (%) | Reaction Time (h) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Staudinger Cycloaddition | 30–45 | 6–12 | Moderate | Low |
| Epoxide Cyclization | 50–60 | 24–48 | High | Moderate |
| Palladium Catalysis | 65–75 | 2–4 | High | High |
| Photochemical | 40–50 | 1–2 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,3-triphenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-2,3,3-triphenylaziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the aziridine ring.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,3-triphenylaziridine involves the interaction with nucleophiles, leading to the opening of the aziridine ring. This reaction can result in the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
2-Methyl-2,3,3-triphenylaziridine :
- Substituents : Methyl at position 2; phenyl groups at positions 2, 3, and 3.
- Steric effects : High due to three phenyl groups, reducing reactivity toward nucleophiles.
- Electronic effects : Electron-donating methyl and electron-withdrawing phenyl groups create a polarized ring.
(E)-2-tert-butyldimethylsilyl-1,2,3-triphenylaziridine :
- Substituents : Bulky tert-butyldimethylsilyl (TBS) group at position 2; phenyl groups at positions 1, 2, and 3.
- Steric effects : Even higher steric hindrance due to the TBS group, likely stabilizing the ring against ring-opening reactions.
- Electronic effects : The silyl group is less electron-withdrawing than phenyl, altering ring polarization .
2-Methyl-2,4-pentanediol (MPD) :
Research Findings and Challenges
- Steric vs. Electronic Tuning : Bulky substituents in aziridines (e.g., TBS or phenyl groups) enhance stability but may hinder synthetic utility. Comparative studies on ring-opening kinetics are needed.
- Biological Relevance : Unlike (2Z,4E)-2-methyl-2,4-hexadienedioic (a fungal metabolite), this compound lacks documented biological activity, suggesting its applications may lie in materials science or catalysis.
- Analytical Limitations : LC-MS failed to detect 6-MSA incorporation into patulin/terreic acid, highlighting challenges in tracking precursor utilization .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Methyl-2,3,3-triphenylaziridine to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves evaluating reaction time, temperature, and catalyst systems. For example, silyl-protected aziridines can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., using Pd(PPh₃)₄ as a catalyst in CH₂Cl₂), followed by quenching with water and purification via silica gel chromatography with hexane/ethyl acetate (10:1) . Key variables include stoichiometric ratios of reactants (e.g., 1:1 molar ratio of trifluoromethanesulfonyloxypyridine to triphenylphosphine) and inert atmosphere conditions to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry and substitution patterns. For example, tert-butyldimethylsilyl (TBS) groups in analogous aziridines show distinct δ 0.1–0.3 ppm shifts in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution LC-MS (e.g., Q-TOF) identifies molecular ions and fragmentation patterns. Isotopic labeling (e.g., ¹³C) can validate biosynthetic pathways, as demonstrated in studies of (2Z,4E)-2-methyl-2,4-hexadienedioic acid .
- IR Spectroscopy : Stretching frequencies for C-N bonds (≈1250 cm⁻¹) and aromatic C-H bonds (≈3050 cm⁻¹) are diagnostic.
Q. How does this compound stability vary under different storage conditions?
- Methodological Answer : Stability assessments require controlled experiments:
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent ring-opening or oxidation.
- Solvent Compatibility : Test solubility in aprotic solvents (e.g., DCM, THF) to avoid hydrolysis.
- Light Sensitivity : Use amber vials if UV-Vis analysis (e.g., λ = 280 nm) indicates photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed biosynthetic pathways involving this compound intermediates?
- Methodological Answer : Isotopic labeling (e.g., ¹³C/²H) combined with LC-MS/MS can track precursor incorporation. For example, 76% ¹³C labeling in (2Z,4E)-2-methyl-2,4-hexadienedioic acid confirmed its role as a shunt metabolite in fungal pathways . Discrepancies may arise from compartmentalized biosynthesis (e.g., cytoplasmic detoxification vs. organelle-specific pathways), necessitating subcellular fractionation studies.
Q. What computational methods are suitable for modeling the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics.
- Docking Studies : Analyze steric effects of triphenyl groups on enzyme binding, as seen in phosphonium salt syntheses .
Q. How can solvent polarity influence the kinetics of this compound reactions?
- Methodological Answer :
- Polar Protic Solvents (e.g., H₂O) : Accelerate hydrolysis via hydrogen bonding but may reduce yield due to side reactions.
- Aprotic Solvents (e.g., DMF, DCM) : Stabilize intermediates in SN² ring-opening reactions. Kinetic studies using UV-Vis or ¹H NMR can quantify rate constants (k) under varying dielectric constants .
Key Considerations for Researchers
- Contradiction Analysis : When metabolic incorporation studies yield negative results (e.g., no 6-MSA incorporation into patulin), consider precursor degradation or compartmentalization .
- Safety Protocols : Follow GHS guidelines for handling aziridines (e.g., acute toxicity Category 1, use PPE, avoid inhalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
